molecular formula C18H17N3O6S B2672988 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946212-29-9

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2672988
CAS No.: 946212-29-9
M. Wt: 403.41
InChI Key: LZZTVQPQUOMMMU-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridazinone moiety, and a benzo[d][1,4]dioxine sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is often introduced via a cyclization reaction involving furfural or furan derivatives.

    Linking the Pyridazinone and Furan Moieties: This step involves the formation of a carbon-nitrogen bond, typically through nucleophilic substitution or coupling reactions.

    Formation of the Benzo[d][1,4]dioxine Sulfonamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can serve as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

This compound has potential applications in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its structural complexity and functional groups make it suitable for applications in polymer science, nanotechnology, and materials engineering.

Mechanism of Action

The mechanism by which N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s sulfonamide group, for example, is known to interact with certain enzymes, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-benzenesulfonamide: Similar structure but lacks the benzo[d][1,4]dioxine moiety.

    N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide: Similar structure but has a carboxamide group instead of a sulfonamide group.

Uniqueness

The uniqueness of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a furan ring and a pyridazinone moiety, along with the benzo[d][1,4]dioxine sulfonamide structure, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c22-18-6-4-14(15-2-1-9-25-15)20-21(18)8-7-19-28(23,24)13-3-5-16-17(12-13)27-11-10-26-16/h1-6,9,12,19H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZTVQPQUOMMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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